(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that combines several functional groups, including a bromopyridine, a piperidine, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl bromopyridine derivative.
Indole Derivative Formation: The indole moiety is introduced through a coupling reaction with 6-methoxyindole, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Final Coupling: The final step involves the coupling of the piperidinyl bromopyridine derivative with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinonoid derivatives, while reduction of the methanone group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to bind to various biological targets, potentially modulating their activity . The bromopyridine and piperidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-((3-fluoropyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-((3-methylpyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger halogen and can participate in different types of interactions, potentially enhancing the compound’s efficacy in certain applications .
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUUIPGUKYURIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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